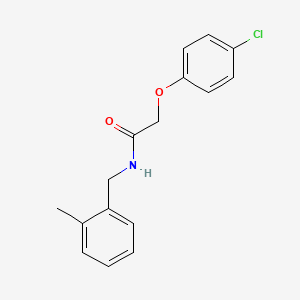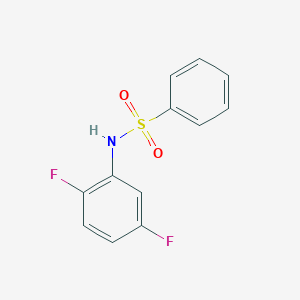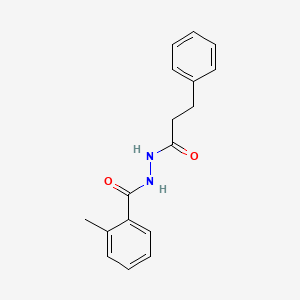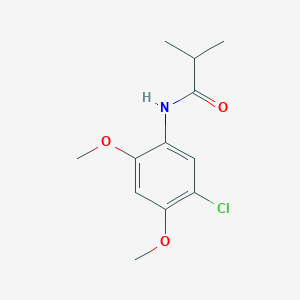
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide, also known as Miltefosine, is a synthetic phospholipid analogue that was originally developed as an antineoplastic agent. However, it has gained attention for its potential use as an antileishmanial agent, as well as for its activity against other protozoan parasites.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is not fully understood, but it is thought to act by disrupting the cell membrane of the parasite. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is a phospholipid analogue, and it has been shown to incorporate into the cell membrane of the parasite, leading to membrane disruption and subsequent cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in phospholipid metabolism, including phospholipase A2 and CTP:phosphocholine cytidylyltransferase. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its broad-spectrum activity against several protozoan parasites. This makes it a useful tool for studying the biology of these organisms and for developing new treatments for parasitic diseases.
One limitation of using 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its potential toxicity. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been shown to have significant cytotoxicity in mammalian cells, and care must be taken when handling the compound.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide. One area of interest is the development of new formulations of the compound that may improve its efficacy and reduce its toxicity. Another area of interest is the study of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide's mechanism of action, which may lead to the development of new treatments for parasitic diseases. Finally, there is interest in exploring the potential use of 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide in combination with other drugs to improve treatment outcomes.
Métodos De Síntesis
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide is synthesized through a multi-step process starting with 4-chlorophenol, which is reacted with 2-methylbenzylamine to form 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide. This intermediate is then treated with phosphorus oxychloride and triethylamine to form the final product, 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has been extensively studied for its potential use as an antileishmanial agent. Leishmaniasis is a parasitic disease that affects millions of people worldwide, and current treatments are often ineffective or have significant side effects. 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has shown promising activity against several species of Leishmania, including those that are resistant to other treatments.
In addition to its antileishmanial activity, 2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide has also been studied for its activity against other protozoan parasites, including Trypanosoma brucei, the causative agent of African sleeping sickness, and Plasmodium falciparum, the causative agent of malaria.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-4-2-3-5-13(12)10-18-16(19)11-20-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCPGDHBHCLIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-methylbenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)





![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)



![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)